methyl 2-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Description
Methyl 2-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic organic compound characterized by a benzoate ester backbone linked to a 1,2-dihydropyridine ring system. Key structural features include:
- Methyl benzoate core: Provides lipophilicity and ester functionality.
- 4-Methylphenylmethyl (p-tolylmethyl) substituent: Enhances hydrophobic interactions.
- Amido linkage: Connects the dihydropyridine and benzoate moieties, influencing molecular stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-9-11-16(12-10-15)14-24-13-5-7-18(21(24)26)20(25)23-19-8-4-3-6-17(19)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVGMTGWEOBQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions. For instance, the synthesis may involve the following steps:
Formation of the Pyridine Intermediate: This step involves the reaction of a suitable pyridine derivative with a methylphenyl compound under controlled conditions.
Coupling Reaction: The pyridine intermediate is then coupled with a benzoate ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Esterification: The final step involves esterification to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 2-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives
Structural Analysis
Target Compound :
- Unique 1,2-dihydropyridine ring with an amide linkage distinguishes it from analogs that predominantly feature pyrimidine, pyridine, or imidazole heterocycles.
- The p-tolylmethyl group introduces steric bulk compared to simpler alkyl or aryloxy substituents in analogs.
- Pyriminobac-methyl: Contains a methoxy-substituted pyrimidine ring, enhancing binding to acetolactate synthase (ALS) enzymes in plants .
Haloxyfop-methyl :
Physicochemical Properties (Inferred)
Target Compound :
- Higher polarity due to the amide group vs. ester or ether linkages in analogs.
- Moderate solubility in organic solvents (e.g., acetone, DMF) due to the aromatic and hydrophobic substituents.
- Diclofop-methyl: Chlorinated phenoxy groups increase lipophilicity, aiding membrane penetration in target weeds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
